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1-(Benzo[b]thiophen-6-yl)piperazine

Cat. No.: B12272056
M. Wt: 218.32 g/mol
InChI Key: MMITVXXLENXLDZ-UHFFFAOYSA-N
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Description

Significance of the Benzothiophene (B83047) Core in Contemporary Medicinal Chemistry

The benzothiophene scaffold, a bicyclic system where a benzene (B151609) ring is fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry. nih.gov This core is present in a number of pharmaceutical agents and is recognized for its wide array of biological activities. nih.gov The versatility of the benzothiophene nucleus allows it to serve as a foundational structure for drugs targeting a diverse range of conditions.

The chemical properties of the benzothiophene ring system, including its aromaticity and the presence of a sulfur atom, contribute to its ability to interact with various biological macromolecules. This has led to the development of benzothiophene-containing drugs with applications as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents. wikipedia.orgnih.gov The structural rigidity and lipophilic nature of the benzothiophene core also provide a favorable framework for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Prevalence and Pharmacological Versatility of the Piperazine (B1678402) Moiety in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. wikipedia.orgmdpi.com Its prevalence in a vast number of approved drugs is a testament to its pharmacological versatility and favorable physicochemical properties. mdpi.com The two nitrogen atoms of the piperazine ring can be readily functionalized, allowing for the creation of a diverse library of compounds with tailored biological activities. mdpi.com

Piperazine and its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antipsychotic, antihistaminic, antianginal, antidepressant, and anticancer activities. wisdomlib.org The presence of the piperazine moiety can improve a molecule's aqueous solubility and oral bioavailability, which are critical parameters in drug development. mdpi.com Furthermore, the piperazine ring often acts as a linker, connecting different pharmacophoric elements within a single molecule to optimize its interaction with biological targets. mdpi.com

Historical Development and Rationale for Benzothiophene-Piperazine Hybrid Structures in Pharmaceutical Research

The development of hybrid molecules that combine the benzothiophene core with the piperazine moiety is a rational approach in drug design, aiming to leverage the beneficial properties of both scaffolds. The historical progression of such hybrids is rooted in the desire to create novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic targets, particularly within the central nervous system.

The rationale for creating benzothiophene-piperazine structures lies in the potential for synergistic or additive pharmacological effects. For instance, many antipsychotic and antidepressant drugs are known to interact with dopamine (B1211576) and serotonin (B10506) receptors. Both the benzothiophene and piperazine moieties have been independently incorporated into ligands for these receptors. By combining them, medicinal chemists aim to develop compounds with multi-target activity or with a fine-tuned affinity and selectivity for specific receptor subtypes. The piperazine linker can also be modulated to control the spatial orientation of the benzothiophene group relative to other pharmacophoric elements, which is crucial for optimizing receptor binding. While specific historical accounts of the first synthesis of 1-(Benzo[b]thiophen-6-yl)piperazine are not extensively documented in publicly available literature, the emergence of such compounds is a logical step in the broader history of developing multi-target-directed ligands for complex diseases.

While detailed research findings and extensive data tables for this compound are limited in the public domain, its structural components suggest its potential as a valuable scaffold in medicinal chemistry. The majority of published research on benzothiophene-piperazine derivatives has focused on isomers such as 1-(Benzo[b]thiophen-4-yl)piperazine (B1287173), which is a key intermediate in the synthesis of the antipsychotic drug brexpiprazole. researchgate.net The data available for these related compounds can provide insights into the potential pharmacological profile of the 6-yl isomer.

Below is a table summarizing the general properties of the constituent moieties and a well-studied isomer, which may help to contextualize the potential characteristics of this compound.

FeatureBenzothiophene CorePiperazine Moiety1-(Benzo[b]thiophen-4-yl)piperazine (for comparison)
General Properties Aromatic, bicyclic heterocycle containing sulfur. wikipedia.orgSix-membered heterocycle with two nitrogen atoms. wikipedia.orgA hybrid molecule combining the two scaffolds. nih.gov
Key Roles in Medicinal Chemistry Scaffold for various therapeutic agents; contributes to receptor binding. nih.govVersatile linker; improves solubility and bioavailability; pharmacophore in its own right. mdpi.comwisdomlib.orgIntermediate in the synthesis of antipsychotic drugs like brexpiprazole.
Associated Pharmacological Activities Antimicrobial, anticancer, anti-inflammatory, antipsychotic. wikipedia.orgnih.govAntipsychotic, antihistaminic, antidepressant, anticancer. wisdomlib.orgAffinity for dopamine and serotonin receptors.

Further research and publication of data specifically on this compound are needed to fully elucidate its chemical and pharmacological properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2S B12272056 1-(Benzo[b]thiophen-6-yl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

1-(1-benzothiophen-6-yl)piperazine

InChI

InChI=1S/C12H14N2S/c1-2-11(14-6-4-13-5-7-14)9-12-10(1)3-8-15-12/h1-3,8-9,13H,4-7H2

InChI Key

MMITVXXLENXLDZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)C=CS3

Origin of Product

United States

Receptor Binding and Pharmacological Target Identification for 1 Benzo B Thiophen 6 Yl Piperazine Analogues

Neuropharmacological Receptor Binding Profile Investigations

The interaction of 1-(benzo[b]thiophen-yl)piperazine analogues with various neurotransmitter receptors is crucial to their pharmacological effects. The piperazine (B1678402) core is recognized as essential for receptor binding, with modifications to this and the benzo[b]thiophene moiety influencing affinity and selectivity.

Serotonin (B10506) (5-HT) Receptor Subtype Affinity (e.g., 5-HT1A, 5-HT2A, 5-HT7)

Analogues of 1-(Benzo[b]thiophen-6-yl)piperazine, particularly those with the benzo[b]thiophen-4-yl-piperazine structure, have demonstrated significant affinity for several serotonin receptor subtypes. Brexpiprazole, a notable example, exhibits potent binding at 5-HT1A and 5-HT2A receptors. cambridge.orgnih.gov

The affinity for the 5-HT1A receptor is a key characteristic of many arylpiperazine derivatives. nih.gov For instance, brexpiprazole acts as a partial agonist at the 5-HT1A receptor. youtube.com This interaction is thought to contribute to the anxiolytic and antidepressant effects observed with some compounds in this class. Structure-activity relationship (SAR) studies on related arylpiperazines have shown that N4-substitution on the piperazine ring can significantly enhance affinity for 5-HT1A sites.

Antagonism at the 5-HT2A receptor is another important feature of these compounds. Brexpiprazole is a potent 5-HT2A antagonist. youtube.com This activity is believed to mitigate some of the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor blockade. cambridge.org

Furthermore, affinity for the 5-HT7 receptor has been noted for some benzo[b]thiophene derivatives, which may contribute to their potential antidepressant properties. nih.gov

A summary of the serotonin receptor affinities for brexpiprazole, an analogue containing the 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) scaffold, is presented in Table 1.

Table 1: Serotonin Receptor Binding Affinities of Brexpiprazole

Receptor Subtype Binding Affinity (Ki, nM)
5-HT1A 0.12
5-HT2A 0.47

Data for brexpiprazole, an analogue of this compound.

Dopamine (D) Receptor Subtype Affinity (e.g., D2, D3)

The interaction with dopamine receptors, particularly the D2 and D3 subtypes, is a hallmark of the pharmacological profile of many antipsychotic agents. Analogues of this compound have shown significant affinity for these receptors.

Brexpiprazole, for example, is a partial agonist at the D2 receptor with high affinity. youtube.comnih.gov This partial agonism is a key feature, as it allows the compound to modulate dopaminergic activity, acting as an antagonist in states of hyperdopaminergia and an agonist in states of hypodopaminergia. Aripiprazole, another related compound, also exhibits high affinity for D2 and D3 receptors. drugbank.com

Research on a series of N-heterocyclic substituted piperazine derivatives has identified a benzo[b]thiophene-containing compound (compound 10i in the study) with high affinity for both D2 and D3 receptors, with Ki values of 76.9 nM and 1.69 nM, respectively. nih.gov This highlights the potential of the benzo[b]thiophene scaffold in designing potent dopamine receptor ligands.

The dopamine receptor affinities for brexpiprazole and a related benzo[b]thiophene derivative are summarized in Table 2.

Table 2: Dopamine Receptor Binding Affinities of 1-(Benzo[b]thiophen-yl)piperazine Analogues

Compound D2 Receptor Affinity (Ki, nM) D3 Receptor Affinity (Ki, nM)
Brexpiprazole 0.3 1.1

*A benzo[b]thiophene derivative from a study on D2/D3 receptor ligands. nih.gov

Adrenergic (α1) Receptor Affinity

Arylpiperazine derivatives are also known to interact with adrenergic receptors. Brexpiprazole demonstrates potent binding to α1B-adrenergic receptors. cambridge.org This antagonistic activity at α1-adrenergic receptors may contribute to some of the cardiovascular side effects, such as orthostatic hypotension, observed with this class of drugs. The affinity of brexpiprazole for α1B-adrenergic receptors is reported to be more potent than that of aripiprazole. cambridge.org

Ligand-Target Interaction Dynamics and Mechanistic Insights

The binding of arylpiperazine ligands to their respective receptors involves specific molecular interactions. For dopamine D2 receptors, the protonated nitrogen of the piperazine ring is thought to form a key interaction with an aspartate residue (Asp114) in the third transmembrane domain of the receptor. Aromatic interactions between the aryl group (in this case, benzo[b]thiophene) and phenylalanine residues within the binding pocket also contribute to the high affinity of these ligands.

Receptor Functional Assays (e.g., GTPγS binding assays)

Receptor functional assays are essential for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor. The GTPγS binding assay is a common method used to assess G-protein coupled receptor (GPCR) activation. In this assay, agonist stimulation of a GPCR promotes the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit.

Structure Activity Relationship Sar Studies of 1 Benzo B Thiophen 6 Yl Piperazine Derivatives

Systematic Examination of Benzo[b]thiophene Ring Substitution Patterns and their Influence on Activity

The substitution pattern on the benzo[b]thiophene ring is a critical determinant of the biological activity of 1-(Benzo[b]thiophen-6-yl)piperazine derivatives. Modifications at various positions, including the 2, 3, and 6-positions, have been shown to significantly modulate the pharmacological properties of these compounds.

Research has indicated that substitution on the thiophene (B33073) ring portion of the benzo[b]thiophene scaffold can be more influential on certain biological activities than substitutions on the benzene (B151609) ring. For instance, in the context of antimicrobial agents, the strategic placement of substituents at the 3-position of the benzo[b]thiophene ring has been identified as a key factor in determining antimicrobial efficacy.

A study focusing on neurokinin-2 (NK2) receptor antagonists provides a specific example of the impact of substitution at the 6-position. The compound 6-methylbenzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide demonstrated subnanomolar potency in in vitro tests and significant in vivo activity. nih.gov This highlights the beneficial contribution of a methyl group at the 6-position of the benzo[b]thiophene core for this particular target.

Furthermore, investigations into cholinesterase inhibitors have revealed the importance of substitution at the 3-position. The introduction of a 4-aminobenzoyl group at this position was found to significantly enhance the inhibitory activity against butyrylcholinesterase (BChE).

Position of SubstitutionSubstituentObserved Influence on Activity
6-position MethylPotent antagonist activity at the neurokinin-2 receptor. nih.gov
3-position 4-AminobenzoylSignificantly improved inhibition of butyrylcholinesterase.
General VariousAntimicrobial activity is highly dependent on the substitution at the thiophene ring portion.

Investigation of Substitutions on the Piperazine (B1678402) Nitrogen Atom and their Pharmacological Consequences

The piperazine moiety serves as a versatile scaffold, and substitutions on its distal nitrogen atom (N-4) play a pivotal role in modulating the pharmacological effects of this compound derivatives. The nature of the substituent, be it aryl, alkyl, or a more complex heterocyclic system, can profoundly influence receptor affinity and selectivity.

Studies have shown that the N-substitution on the piperazine ring can accommodate a wide variety of groups, including substituted indole rings, without compromising high affinity for certain receptors. This flexibility allows for the fine-tuning of the molecule's interaction with its biological target. For example, in a series of dopamine (B1211576) D3 receptor ligands, various substituted indole moieties were successfully incorporated on the piperazine nitrogen, leading to compounds with high affinity. nih.gov

The importance of an aryl group on the piperazine nitrogen has been highlighted in studies on cytotoxic agents. In some instances, the replacement of the arylpiperazine group with other heterocyclic moieties resulted in a significant loss of cytotoxic activity, underscoring the critical role of this specific structural feature for that particular biological endpoint. The piperazine core is considered essential for receptor binding, and modifications such as fluorination or alkylation of the N-substituent can tune the affinity towards dopamine (D2) and serotonin (B10506) (5-HT1A/5-HT2A) receptors.

N-Substituent TypeExamplePharmacological Consequence
Aryl (Substituted Indole) VariousAccommodation of diverse substituents while maintaining high affinity for the D3 receptor. nih.gov
Aryl GeneralCritical for cytotoxic activity in certain compound series.
General Fluorination, AlkylationModulates affinity for dopamine and serotonin receptors.

Role of Intervening Linker Chains between the Benzo[b]thiophene and Piperazine Moieties

The linker connecting the benzo[b]thiophene core and the piperazine ring is another crucial element in the SAR of this class of compounds. The length, composition, and rigidity of this linker can significantly impact the molecule's ability to adopt the optimal conformation for receptor binding.

Interestingly, a direct linkage between the heterocyclic core and the piperazine is not always necessary to maintain high affinity and selectivity. Research on D3 receptor ligands demonstrated that an intervening amide or a methylene (B1212753) linker could be effectively utilized. nih.gov This indicates that the linker can provide the necessary spacing and orientation for the key pharmacophoric elements to interact with the receptor.

The length of the linker is also a critical parameter. In a series of compounds targeting the sigma-1 receptor, a linker with a single carbon atom (n=1) was found to be optimal for achieving high affinity. This suggests that for this particular target, a more constrained conformation with a shorter linker is preferred.

Linker TypeLinker LengthObserved Influence on ActivityTarget Receptor
Amide VariableMaintained high affinity and selectivity. nih.govDopamine D3
Methylene VariableMaintained high affinity and selectivity. nih.govDopamine D3
Carbon Chain n=1Optimal for high affinity.Sigma-1

Stereochemical Considerations and Enantiomeric Activity Differences

Stereochemistry is a fundamental aspect of drug action, and this compound derivatives are no exception. The presence of chiral centers in these molecules can lead to enantiomers with significantly different pharmacological profiles.

A notable example of enantiomeric activity differences was observed in a series of compounds targeting dopamine D2 and D3 receptors. The (-)-enantiomer of a particular derivative displayed significantly higher affinity for both receptors compared to its corresponding (+)-enantiomer. nih.gov This highlights the importance of a specific three-dimensional arrangement of the molecule for optimal interaction with the receptor binding site.

Such findings underscore the necessity of considering stereochemistry in the design and development of new drugs based on this scaffold. The synthesis and evaluation of individual enantiomers are crucial steps in identifying the more potent and potentially safer stereoisomer for further development.

EnantiomerReceptor Affinity (Ki) for D2 ReceptorReceptor Affinity (Ki) for D3 Receptor
(-)-enantiomer 47.5 nM0.57 nM
(+)-enantiomer 113 nM3.73 nM

Data from a study on dopamine receptor ligands demonstrating higher affinity of the (-)-enantiomer. nih.gov

Comparative SAR Analysis with Bioisosteric or Analogous Heterocyclic Scaffolds

In a direct comparison for dopamine D2 and D3 receptor affinity, a benzo[b]thiophene derivative exhibited higher affinity than its benzofuran counterpart. The benzo[b]thiophene derivative had Ki values of 76.9 nM and 1.69 nM for D2 and D3 receptors, respectively, while the benzofuran derivative showed Ki values of 132 nM and 5.23 nM for the same receptors. nih.gov This suggests that the electronic properties of the benzo[b]thiophene ring are more favorable for binding to these particular receptors.

Conversely, in the context of Nampt (nicotinamide phosphoribosyltransferase) inhibition, the replacement of a benzofuran scaffold with a benzo[b]thiophene scaffold led to a significant reduction in inhibitory activity. This indicates that for other targets, the oxygen-containing heterocycle may be preferred. Furthermore, a study on HIV-1 protease inhibitors revealed that a benzothiophene-containing compound was 16 times more potent than its benzofuran analog, showcasing the profound impact of this bioisosteric replacement on activity. The benzo[b]thiophene moiety is also suggested to enhance metabolic stability compared to benzofuran or benzothiazole analogs in some cases.

Heterocyclic ScaffoldTargetComparative Activity
Benzo[b]thiophene vs. BenzofuranDopamine D2/D3 ReceptorsBenzo[b]thiophene derivative showed higher affinity. nih.gov
Benzo[b]thiophene vs. BenzofuranNamptReplacement with benzo[b]thiophene significantly reduced activity.
Benzo[b]thiophene vs. BenzofuranHIV-1 ProteaseBenzo[b]thiophene-containing compound was 16-fold more potent.
Benzo[b]thiophene vs. Benzofuran/BenzothiazoleGeneralBenzo[b]thiophene can enhance metabolic stability.

In Vitro Biological Evaluation and Screening for 1 Benzo B Thiophen 6 Yl Piperazine Analogues

Cellular Assays for Target Engagement and Pathway Modulation

To ascertain the therapeutic potential of 1-(benzo[b]thiophen-6-yl)piperazine analogues, it is crucial to determine their interaction with specific cellular targets and their influence on relevant signaling pathways. Cellular target engagement assays are designed to confirm that a compound binds to its intended molecular target within a cellular environment. Techniques such as the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) are instrumental in this regard. These assays provide evidence of target binding and can offer insights into the compound's mechanism of action.

For instance, analogues of the closely related 1-(benzo[b]thiophen-4-yl)piperazine (B1287173) have been investigated for their affinity towards neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. This is significant as this specific isomer is a key intermediate in the synthesis of the antipsychotic drug brexpiprazole, which acts as a partial agonist at these receptors. While direct target engagement data for the 6-yl isomer is not extensively available, the activity of its analogues suggests that this class of compounds could modulate key pathways in the central nervous system.

Furthermore, studies on related benzothiophene (B83047) derivatives have explored their impact on pathways like the RhoA/ROCK pathway, which is implicated in cancer cell migration and invasion. This indicates a potential for this compound analogues to be evaluated for their effects on cancer-related signaling cascades.

Enzyme Inhibition or Activation Assays (e.g., for specific metabolic enzymes)

A significant area of investigation for benzothiophene piperazine (B1678402) derivatives has been their activity as enzyme inhibitors. A notable example is the evaluation of benzothiophene piperazine urea (B33335) derivatives as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoid signaling lipids. nih.govnih.gov Inhibition of FAAH is a therapeutic strategy for managing inflammatory pain. nih.govnih.gov

In these studies, the potency of the inhibitors is often determined by their second-order rate constants (k_inact/K_i), which provide a reliable measure for irreversible inhibitors. nih.gov The table below presents data for a series of benzothiophene piperazine urea inhibitors, demonstrating their activity against human FAAH.

Table 1: FAAH Inhibition by Benzothiophene Piperazine Urea Analogues

CompoundR Groupk_inact/K_i (M⁻¹s⁻¹) for human FAAH
4a Phenyl10,000 ± 1,000
4b 4-Fluorophenyl19,000 ± 2,000
4c 4-Chlorophenyl25,000 ± 2,000
4d 4-Bromophenyl30,000 ± 3,000
4e 4-Trifluoromethylphenyl40,000 ± 4,000
4f 3-Chlorophenyl22,000 ± 2,000
4g 3-Trifluoromethylphenyl35,000 ± 3,000
4h Benzo[b]thiophen-2-yl50,000 ± 5,000
Data sourced from a study on benzothiophene piperazine and piperidine (B6355638) urea inhibitors of FAAH. nih.gov

These findings highlight the potential for this compound and its derivatives to be developed as potent and selective enzyme inhibitors.

Phenotypic Screening for Broad Biological Activities (e.g., antimicrobial, anti-inflammatory activity)

Phenotypic screening is a valuable approach to discover new biological activities of a compound without a preconceived hypothesis about its target. This method has been applied to the broader classes of benzothiophene and piperazine derivatives, revealing a range of potential therapeutic applications.

Antimicrobial Activity: The benzothiophene nucleus is a component of various compounds that have been evaluated for their antimicrobial properties. For example, benzo[b]thiophene acylhydrazones have been synthesized and screened for their activity against multidrug-resistant Staphylococcus aureus. nih.gov Similarly, numerous piperazine derivatives have been investigated as potential antimicrobial agents. mdpi.com One study on 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine derivatives reported that some compounds exhibited potent activity against Gram-negative bacteria like P. aeruginosa.

Anti-inflammatory Activity: The anti-inflammatory potential of compounds containing the benzothiophene or piperazine moiety is also well-documented. As mentioned earlier, the inhibition of the FAAH enzyme by benzothiophene piperazine ureas points to their potential in treating inflammatory pain. nih.govnih.gov Other studies have directly assessed the anti-inflammatory effects of piperazine derivatives. For instance, certain N-phenyl piperazine derivatives have shown dose-dependent anti-inflammatory responses in in vitro assays. biomedpharmajournal.org Additionally, some 1,2-benzothiazine derivatives with an arylpiperazine core have been identified as potential anti-inflammatory agents through their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov

General Cytotoxicity Assessment in Relevant Cell Lines

A critical step in the in vitro evaluation of any potential therapeutic agent is the assessment of its cytotoxicity. This is particularly important for compounds being considered for applications such as cancer chemotherapy. The cytotoxicity of benzothiophene derivatives has been explored against various human tumor cell lines.

In one study, a series of benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, which are structurally related to the this compound scaffold, were synthesized and evaluated for their ability to inhibit the growth of several cancer cell lines. nih.gov Some of these compounds demonstrated potent growth inhibition at nanomolar concentrations. The study found that hydrophobic substituents on the carboxamide group tended to increase cytotoxicity. nih.gov These compounds were found to induce apoptosis and cause cell cycle arrest in the S phase in CCRF-CEM (leukemia) cells. nih.gov

The table below summarizes the growth inhibitory activity of selected benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives.

Table 2: Cytotoxicity of Benzo[b]thiophene-6-carboxamide 1,1-Dioxide Analogues

CompoundSubstituent (R) on CarboxamideHTB-54 (Lung Cancer) GI₅₀ (µM)CCRF-CEM (Leukemia) GI₅₀ (µM)HeLa (Cervical Cancer) GI₅₀ (µM)
5a H>100>100>100
5b Methyl15.60.425.8
5c Ethyl1.80.091.1
5d Propyl1.20.040.9
5e Phenyl0.90.030.5
GI₅₀ is the concentration required to inhibit cell growth by 50%. Data adapted from a study on benzo[b]thiophene-6-carboxamide 1,1-dioxides. nih.gov

These results suggest that the benzo[b]thiophene-6-yl scaffold is a promising starting point for the design of novel cytotoxic agents.

Metabolism Studies of 1 Benzo B Thiophen 6 Yl Piperazine and Analogues

In Vitro Metabolic Stability Assessment (e.g., using Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are standard tools in early drug discovery to assess the metabolic stability of new chemical entities. researchgate.netspringernature.com These systems contain the primary enzymes responsible for drug metabolism and allow for the determination of key parameters like metabolic half-life (t½) and intrinsic clearance (Clint). researchgate.net By incubating a compound with these preparations and monitoring its disappearance over time, researchers can rank compounds, establish structure-activity relationships, and predict in vivo clearance. researchgate.net

Understanding how metabolic stability varies between different species is crucial for extrapolating preclinical data to humans. For a series of piperazin-1-ylpyridazines, a class of compounds with structural similarities to 1-(benzo[b]thiophen-6-yl)piperazine, metabolic stability was evaluated in both mouse and human liver microsomes (MLM and HLM, respectively). nih.gov

In another study involving piperidine (B6355638) analogues, which also share a core structural motif, improved metabolic stability was observed in rat liver microsomes compared to earlier-generation compounds. nih.gov This highlights the importance of inter-species comparisons in guiding medicinal chemistry efforts.

CompoundSpeciesIn Vitro SystemMetabolic Half-life (t½)
Piperazin-1-ylpyridazine AnalogMouseLiver Microsomes (MLM)~2 min
Piperazin-1-ylpyridazine AnalogHumanLiver Microsomes (HLM)~3 min
Piperidine AnaloguesRatLiver MicrosomesImproved Stability

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and characterize the metabolites formed during in vitro incubations. nih.gov For the aforementioned rapidly metabolized piperazin-1-ylpyridazine, metabolite identification (MetID) experiments revealed that the major metabolic pathways were mono-hydroxylation on the benzene (B151609) rings and oxidation at one of the nitrogen atoms. nih.gov

In studies with other piperazine-containing compounds, the piperazine (B1678402) moiety itself was identified as a primary site of metabolism. nih.govfrontiersin.org Modifications to this ring system are therefore a key strategy in improving metabolic stability. nih.gov For instance, replacing a phenylpiperazine moiety with a different piperidine group altered the metabolic profile, although it also impacted metabolic stability. frontiersin.org The goal of these studies is often to block or reduce metabolism at these "soft spots" to enhance the compound's systemic exposure. nih.gov

Parent Compound ClassMajor Metabolic PathwaysSite of Metabolism
Piperazin-1-ylpyridazinesMono-hydroxylation, N-oxidationBenzene rings, Nitrogen atoms
Piperazine-containing compoundsOxidationPiperazine ring

Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition Potential

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing proteins that are the primary drivers of phase I metabolism for a vast number of drugs. bienta.netsolvobiotech.com Identifying which specific CYP isoforms are responsible for a compound's metabolism, a process known as reaction phenotyping, is a regulatory requirement and crucial for predicting potential drug-drug interactions (DDIs). bienta.netnih.govcriver.com

Reaction phenotyping can be conducted using several methods, including incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors in human liver microsomes. bienta.netcriver.com The major CYP enzymes involved in drug metabolism are CYP3A4/5, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. solvobiotech.comcriver.com

In addition to being substrates, drug candidates are also assessed for their potential to inhibit CYP enzymes. criver.com CYP inhibition can lead to clinically significant DDIs by impairing the clearance of co-administered drugs. nih.govbiomolther.org Some piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP2D6 and CYP3A4, meaning they irreversibly inhibit the enzyme after being metabolized to a reactive species. nih.gov This type of inhibition is of particular concern due to its potential for long-lasting effects. nih.govbiomolther.org

Interaction TypeEnzymes of InterestSignificance
Metabolism (Substrate)CYP3A4/5, CYP2D6, CYP2C9, CYP2C19, CYP1A2Identifies clearance pathways
Inhibition (Inhibitor)CYP3A4, CYP2D6, etc.Predicts potential for drug-drug interactions

Elucidation of Structure-Metabolism Relationships

A primary goal of early metabolism studies is to establish structure-metabolism relationships (SMRs). nih.gov By systematically modifying the chemical structure of a lead compound and evaluating the impact on metabolic stability, medicinal chemists can design molecules with improved pharmacokinetic properties. nih.gov

For the series of piperazin-1-ylpyridazines, a systematic SMR study was undertaken to improve the poor initial metabolic stability. nih.gov Key findings from this work include:

"Fluorine-blocking" : Introducing a fluorine atom at a metabolically labile position on a benzene ring resulted in a significant (13-fold) increase in the in vitro half-life in mouse liver microsomes. nih.gov

Heterocyclic replacements : Replacing a benzene ring with a thiophene (B33073) did not improve stability; however, incorporating a nitrogen atom to form a thiazole (B1198619) ring did offer some improvement. nih.gov

Piperazine ring modifications : The piperazine ring was confirmed to be a major site of metabolism, and modifications to this part of the molecule are a key strategy for enhancing stability. nih.gov

Through several rounds of such iterative design, it was possible to improve the in vitro microsomal half-lives of this series by over 50-fold. nih.gov This demonstrates the power of integrating metabolite identification and SMR studies to rationally design drug candidates with optimized metabolic profiles. nih.gov

Patent Landscape and Future Research Directions for Benzothiophene Piperazine Compounds

Analysis of Existing Patent Landscape for Benzothiophene-Piperazine Scaffolds

The patent landscape for benzothiophene-piperazine derivatives is robust, with a primary focus on their application in the treatment of central nervous system (CNS) disorders. A significant portion of the intellectual property surrounding this scaffold is concentrated on compounds that modulate dopamine (B1211576) and serotonin (B10506) receptors, key targets in the pharmacotherapy of psychosis and other mental health conditions.

Patents reveal that piperazine-substituted benzothiophenes have been extensively investigated for their antipsychotic properties. For instance, international patent WO2006112464A1 discloses a series of piperazine-substituted benzothiophenes for the treatment of mental disorders, highlighting their dual antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. nih.gov This dual-action mechanism is a hallmark of many second-generation (atypical) antipsychotics, which are often associated with a reduced risk of extrapyramidal side effects compared to first-generation agents. nih.govyoutube.com

Another key area in the patent literature is the development of long-acting injectable formulations of these compounds, aiming to improve patient compliance in chronic conditions like schizophrenia. The chemical stability and modifiable nature of the benzothiophene-piperazine core make it amenable to such formulation strategies.

Below is a table summarizing key patent information for benzothiophene-piperazine derivatives:

Patent/Application NumberTitleKey Therapeutic Claims
WO2006112464A1Piperazine-substituted benzothiophenes for treatment of mental disordersTreatment of mental disorders, including schizophrenia, through D2 and 5-HT2A receptor antagonism. nih.gov
US9206169B2Method for producing benzo[b]thiophene compoundDescribes a method for producing 4-(1-piperazinyl)benzo[b]thiophene, an intermediate for antipsychotic drugs.
EP0570850A1Benzo(b)thiophen-3-yl-piperazines, a process for their preparation and their use as medicamentsUse of benzo[b]thiophen-3-yl-piperazines as medicaments.
US5240927ABenzo[b]thiophen-3-yl piperazines as antipsychotic agentsAntipsychotic activity of benzo[b]thiophen-3-yl piperazine (B1678402) derivatives.
CA2096515A1Benzo[b]thiophen-3-yl-piperazines, a process for their preparation and their use as medicamentsProcess for preparing benzo[b]thiophen-3-yl-piperazines and their use as medicaments. google.com
EP2287162B1Derivatives of 4-piperazin-1-yl-4-benzo[b]thiophene suitable for the treatment of CNS disordersTreatment of CNS disorders with 4-piperazin-1-yl-4-benzo[b]thiophene derivatives. researchgate.net

Role of the Benzothiophene-Piperazine Moiety as a Privileged Structure in Contemporary Drug Discovery

The benzothiophene-piperazine moiety is increasingly recognized as a "privileged structure" in drug discovery. A privileged structure is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility makes them attractive starting points for the development of new therapeutic agents for a wide range of diseases.

Both the benzothiophene (B83047) and the piperazine rings individually are considered privileged scaffolds. nih.gov The benzothiophene ring, a bicyclic system containing a thiophene (B33073) fused to a benzene (B151609) ring, is present in numerous biologically active compounds. Its rigid structure and potential for various substitutions allow for the fine-tuning of pharmacological activity.

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is one of the most common heterocycles found in approved drugs. mdpi.com Its basic nature often improves the pharmacokinetic properties of a molecule, such as solubility and bioavailability. The two nitrogen atoms also provide convenient handles for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

The combination of these two privileged structures in the benzothiophene-piperazine scaffold results in a molecule with a unique three-dimensional shape and electronic properties that can interact favorably with a variety of biological targets. This is particularly evident in the CNS space, where these compounds have shown affinity for multiple G-protein coupled receptors (GPCRs), including various subtypes of dopamine and serotonin receptors. nih.govyoutube.com

Identification of Unexplored Research Avenues and Therapeutic Opportunities for 1-(Benzo[b]thiophen-6-yl)piperazine

While much of the research and patent activity has centered on the 4- and 3-isomers of benzothiophene-piperazine, the 6-substituted isomer, this compound, represents a relatively underexplored chemical space with significant therapeutic potential.

Unexplored Research Avenues:

Systematic Biological Profiling: A comprehensive biological screening of this compound and its simple derivatives against a broad panel of CNS targets is warranted. This could uncover novel activities beyond the well-trodden path of D2/5-HT2A antagonism.

Exploration of Novel Therapeutic Areas: While the focus has been on psychosis, the benzothiophene-piperazine scaffold has the potential to be active in other therapeutic areas. Given the role of serotonergic and dopaminergic systems in mood regulation, pain perception, and cognitive function, exploring the efficacy of this compound derivatives in models of depression, anxiety, neuropathic pain, and cognitive disorders could be fruitful.

Investigation of "Atypical" Pharmacological Profiles: Research could focus on identifying derivatives of this compound that exhibit novel pharmacological profiles, such as partial agonism at certain receptors or biased agonism, which could lead to improved efficacy and tolerability.

Development of Positron Emission Tomography (PET) Ligands: A radiolabeled version of a potent and selective this compound derivative could be developed as a PET ligand to study the distribution and density of its target receptors in the living human brain, aiding in drug development and understanding disease pathophysiology.

Therapeutic Opportunities:

Beyond D2/5-HT2A Antagonism: The future of antipsychotic drug discovery lies in exploring targets beyond the classic D2 and 5-HT2A receptors. nih.govnih.gov Investigating the affinity of this compound derivatives for other receptors implicated in psychosis, such as dopamine D3, serotonin 5-HT6, 5-HT7, and glutamate (B1630785) receptors, could lead to the development of novel antipsychotics with improved efficacy against negative and cognitive symptoms of schizophrenia.

Neurodegenerative Disorders: Given the role of neuroinflammation and oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, and the known antioxidant properties of some sulfur-containing heterocycles, exploring the neuroprotective potential of this compound derivatives is a promising avenue.

Oncology: The piperazine moiety is found in a number of successful anti-cancer drugs. Screening a library of this compound derivatives against various cancer cell lines could identify novel anti-proliferative agents.

Strategies for Lead Optimization and Derivatization in Future Medicinal Chemistry Efforts

Starting with this compound as a lead compound, several strategies can be employed for its optimization and derivatization to enhance its therapeutic potential.

Lead Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: A systematic SAR study is crucial to understand how different substituents on both the benzothiophene and piperazine rings affect biological activity. This involves synthesizing a library of analogs with modifications at various positions.

Computational Modeling: Molecular docking and other in silico methods can be used to predict the binding modes of this compound derivatives to their target receptors. This can guide the design of new analogs with improved affinity and selectivity.

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential to ensure that the developed compounds have good drug-like properties. Modifications can be made to improve metabolic stability, bioavailability, and brain penetration.

Derivatization Strategies:

The following table outlines potential derivatization strategies for this compound:

Position of DerivatizationProposed ModificationsRationale
Benzothiophene Ring Introduction of small electron-donating or electron-withdrawing groups (e.g., -CH3, -OCH3, -F, -Cl) at available positions.To modulate the electronic properties of the aromatic system and influence receptor binding affinity and selectivity.
Annulation with other heterocyclic rings.To create novel, more complex scaffolds with potentially unique pharmacological profiles.
Piperazine Ring (N-4 position) Introduction of various alkyl, aryl, or heteroaryl groups.This is a common and effective strategy to modulate potency, selectivity, and pharmacokinetic properties. The nature of the substituent can significantly impact the overall pharmacology of the molecule.
Acylation with different carboxylic acids or sulfonyl chlorides.To introduce hydrogen bond donors and acceptors and to explore different chemical spaces.
Incorporation of the piperazine into a more constrained bicyclic system.To reduce conformational flexibility, which can lead to increased potency and selectivity.

By systematically applying these lead optimization and derivatization strategies, medicinal chemists can unlock the full therapeutic potential of the this compound scaffold and develop novel drug candidates for a range of diseases.

Q & A

Q. Can this compound derivatives act as dual inhibitors for MAGL and FAAH in neurodegenerative disease models?

  • Methodology : Screen piperazine carbamates in enzyme assays (MAGL: fluorometric substrate; FAAH: radiolabeled anandamide hydrolysis). Co-crystallization with MAGL (PDB: 3HJU) identifies binding motifs for polypharmacological optimization .

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